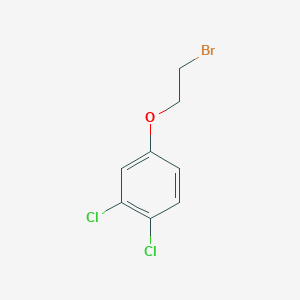
4-Bromo-2,3,5,6-tetrafluorobenzoic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related fluorinated benzoic acids often involves multiple steps, including halogenation, nitration, and carbonylation reactions. For example, the synthesis of polyfluoroaromatic compounds can be achieved through reactions involving precursors like pentafluorobenzoic acid and involves processes such as oxidation, chloride exchange, and treatment with various reagents to introduce specific functional groups or to effect halogen exchange (Fielding & Shirley, 1992)1.
Molecular Structure Analysis
The molecular structure of halogenated benzoic acids is characterized by the presence of halogen atoms, which significantly affect the electron distribution within the molecule. This can lead to interesting hydrogen bonding and supramolecular assembly behaviors, especially when interacting with N-donor compounds (Varughese & Pedireddi, 2006)2. Such interactions are pivotal in forming complex structures and have implications for the compound's reactivity and potential applications in materials science.
Chemical Reactions and Properties
4-Bromo-2,3,5,6-tetrafluorobenzoic acid can undergo various chemical reactions characteristic of aryl halides and carboxylic acids. These include substitutions, where the halogen acts as a leaving group, and reactions involving the carboxylic acid moiety, such as esterification and amidation. The presence of multiple fluorine atoms can influence the reactivity by withdrawing electron density from the aromatic ring, thereby affecting the rates and selectivity of these reactions.
Physical Properties Analysis
The physical properties of fluorinated benzoic acids, including melting points, solubility, and crystal structure, are significantly influenced by the presence of fluorine and bromine atoms. These halogens contribute to the compound's overall polarity and can enhance its solubility in organic solvents. They also play a crucial role in determining the compound's melting and boiling points, which are essential for its handling and application in various chemical syntheses.
Chemical Properties Analysis
The chemical properties of 4-Bromo-2,3,5,6-tetrafluorobenzoic acid, such as acidity, reactivity towards nucleophiles, and stability under different conditions, are shaped by the electronic effects of the fluorine and bromine atoms. The electron-withdrawing nature of fluorine makes the carboxylic acid group more acidic compared to non-fluorinated analogs. Similarly, the presence of bromine allows for selective bromination reactions, facilitating further functionalization of the molecule.
Wissenschaftliche Forschungsanwendungen
Regioflexible Substitution in Organic Synthesis
- Regiocontrolled Synthesis : Demonstrates the use of organometallic methods for regiocontrolled synthesis of various benzoic acids, including derivatives similar to 4-Bromo-2,3,5,6-tetrafluorobenzoic acid. This highlights its role in developing targeted organic compounds for specific applications (Schlosser & Heiss, 2003).
Synthesis of Tetrafluoroaniline
- Industrial Synthetic Route : Indicates the potential of using 4-Bromo-2,3,5,6-tetrafluorobenzoic acid in synthesizing tetrafluoroaniline, a compound with industrial significance (Wang Wei-jie, 2008).
Polymer Chemistry
- Polymer Synthesis : Describes the synthesis of poly(4-hydroxy-2,3,5,6-tetrafluorobenzoic acid), a polymer with unique phase transition properties, derived from a compound structurally related to 4-Bromo-2,3,5,6-tetrafluorobenzoic acid (Ueda et al., 1992).
Molecular Structure Analysis
- Structural and Vibrational Analysis : Provides insights into the molecular structure and vibrational properties of tetrafluorobenzoic acid, which includes studies on hydrogen bonding and molecular interactions, relevant to understanding the properties of 4-Bromo-2,3,5,6-tetrafluorobenzoic acid (Subhapriya et al., 2017).
Crystallography and Molecular Interactions
- Halogen Bonding in Crystal Structures : Investigates the influence of substituents on halogen bonding in bromobenzoic acids, which is essential for understanding the molecular interactions and crystallography of 4-Bromo-2,3,5,6-tetrafluorobenzoic acid (Raffo et al., 2016).
Synthetic Methods and Applications
- Flow Synthesis in Pharmaceutical and Material Science : Describes the synthesis of a related compound, 2,4,5-trifluorobenzoic acid, via continuous microflow process, an approach that could be applicable for synthesizing 4-Bromo-2,3,5,6-tetrafluorobenzoic acid (Deng et al., 2015).
Safety And Hazards
“4-Bromo-2,3,5,6-tetrafluorobenzoic acid” is associated with certain hazards. It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid ingestion and inhalation . The compound is labeled with the GHS07 pictogram and the signal word “Warning”. The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Eigenschaften
IUPAC Name |
4-bromo-2,3,5,6-tetrafluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HBrF4O2/c8-2-5(11)3(9)1(7(13)14)4(10)6(2)12/h(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTZLICDXLGQWJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)Br)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HBrF4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80305262 | |
| Record name | 4-Bromo-2,3,5,6-tetrafluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80305262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2,3,5,6-tetrafluorobenzoic acid | |
CAS RN |
4707-24-8 | |
| Record name | 4707-24-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170060 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Bromo-2,3,5,6-tetrafluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80305262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-2,3,5,6-tetrafluorobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanone](/img/structure/B1267113.png)



![Benzoic acid, 4-[(1-methylethyl)amino]-](/img/structure/B1267123.png)




